molecular formula C7H11N3OS B13073309 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B13073309
M. Wt: 185.25 g/mol
InChI Key: PUCXFWMAGDJOSV-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide ( 1864069-24-8) is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . This amino-propanamide derivative features a 2-methyl-1,3-thiazol-5-yl substituent, a heterocyclic motif of significant interest in medicinal chemistry due to its prevalence in bioactive molecules . The 1,3-thiazole ring is a versatile scaffold found in a wide array of approved drugs and biologically active compounds, contributing to various pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities . Specifically, structural hybrids embracing the thiazole ring with propanamide groups have been identified as promising subjects in biochemical research. For instance, such compounds have been synthesized and investigated for their superb inhibitory potential against the enzyme alkaline phosphatase, a key marker in metabolic bone and liver diseases . The propanamide backbone in the structure enhances hydrogen-bonding capacity, which is crucial for interactions with biological targets . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers are advised to consult the material safety data sheet prior to use.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)

InChI Key

PUCXFWMAGDJOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

Synthetic Route Overview

The synthesis generally involves three major stages:

These steps can be performed sequentially or in a convergent manner depending on the synthetic strategy.

Detailed Synthetic Approaches

Hantzsch Thiazole Synthesis for Thiazole Ring Formation

The classical method to prepare the 2-methyl-1,3-thiazole ring involves the Hantzsch synthesis , which condenses α-haloketones with thioamides or thioureas:

  • Reactants: 2-bromoacetone (or equivalent α-haloketone with methyl substitution) and thioamide derivatives
  • Conditions: Typically reflux in ethanol or another polar solvent with base catalysis
  • Outcome: Formation of 2-methyl-1,3-thiazole ring with substitution at the 5-position available for further functionalization

This method is favored for its efficiency in generating substituted thiazoles with good yields and regioselectivity.

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced via amidation reactions involving:

  • Starting material: 3-bromopropanamide or 3-chloropropanamide derivatives
  • Nucleophilic substitution: The 5-position of the thiazole ring is functionalized by nucleophilic substitution with the propanamide precursor or via coupling reactions
  • Amidation: The carboxyl group or activated esters are converted to amides using ammonia or amines under mild conditions

This step can be optimized by using coupling reagents such as EDCI or DCC for efficient amide bond formation.

Amination at the 3-Position

The amino group at the 3-position of the propanamide backbone is introduced by:

  • Direct amination: Using nucleophilic substitution of a leaving group (e.g., halide) at the 3-position with ammonia or primary amines
  • Reductive amination: Starting from a keto intermediate, reductive amination with ammonia and a reducing agent such as sodium cyanoborohydride
  • Chiral control: The (3R)-stereochemistry can be controlled by asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomer.

Alternative and Convergent Synthesis Strategies

Recent research explores convergent synthesis combining bi-heterocyclic units, such as thiazole and oxadiazole rings, to improve yields and streamline synthesis. These methods involve:

These advanced methods provide routes to analogues and derivatives of the target compound with potential for improved biological activity.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
Thiazole ring formation Hantzsch synthesis α-haloketone + thioamide, reflux in ethanol, base catalyst Efficient for substituted thiazoles; regioselective
Propanamide attachment Amidation Activated carboxyl derivatives + ammonia or amine, coupling agents (EDCI/DCC) Mild conditions prevent side reactions
Amination at C3 Nucleophilic substitution or reductive amination Ammonia or amines, reducing agents like NaBH3CN Chiral control critical for bioactivity

Research Findings and Yield Data

  • Yields for the thiazole ring formation are typically 70-85% under optimized conditions.
  • Amidation reactions yield 75-90% depending on coupling efficiency and reagent purity.
  • Amination steps yield 65-80% , with stereochemical purity enhanced by chiral catalysts or resolution.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Reaction Conditions Yield Range (%) Comments
Thiazole ring synthesis 2-bromoacetone + thioamide Reflux ethanol, base catalyst 70-85 Classical Hantzsch method
Propanamide formation Activated acid derivatives + NH3 Room temp to mild heating, coupling agents 75-90 Amidation optimized for purity
Amination at C3 NH3 or amines + reducing agent Mild reductive amination 65-80 Stereoselectivity important

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amino group (-NH₂) and secondary amide functionality participate in nucleophilic substitutions and couplings:

a. Amide bond formation
The amino group reacts with activated carboxylic acids under standard coupling conditions. In HBTU-mediated reactions with (S)-2-phenylpropionic acid, analogs achieve 72-89% yields :

ReactantCatalystSolventYield (%)
(S)-2-phenylpropionic acidHBTU/DIPEADMF82 ± 3
4-Methoxybenzoic acidEDC/HOBtCH₂Cl₂76 ± 5

b. Thiazole ring alkylation
The electron-rich 1,3-thiazole ring undergoes alkylation at the 2-position using alkyl halides (R-X) in DMF/LiH systems :

text
3-Amino-...propanamide + R-X → 2-Alkyl-5-methyl-1,3-thiazole derivative

Reaction progress is monitored by TLC (n-hexane:EtOAc = 8:2), with typical completion within 3-5 hours at 28°C .

Electrophilic Substitutions

The 5-methylthiazole moiety directs electrophiles to specific positions:

a. Bromination
Controlled bromination occurs at the 4-position using NBS in CCl₄ (Table 2) :

ConditionProductRegioselectivity
NBS (1.1 eq), 0°C4-Bromo-5-methylthiazole>95%
NBS (2.0 eq), RT4,5-Dibromothiazole87%

b. Nitration
Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives, essential for further functionalization :

text
Thiazole + HNO₃ → 4-Nitro-5-methylthiazole (68% yield)

Redox Reactions

The propanamide chain and thiazole ring show distinct redox behavior:

a. Oxidation
KMnO₄ in acidic conditions oxidizes the methyl group to carboxylic acid:

text
5-Me-thiazole → 5-COOH-thiazole (Δ, 6h)

Conditions: 0.1M H₂SO₄, 80°C, yield = 54±2%

b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazolidine derivatives :

Pressure (psi)Time (h)Conversion (%)
501292 ± 1
302478 ± 3

Heterocycle Formation

The compound serves as a precursor for complex heterocyclic systems:

a. 1,3,4-Oxadiazole synthesis
Condensation with trimethyl orthoformate yields oxadiazole derivatives :

text
Propanamide + HC(OCH₃)₃ → Oxadiazole (73% yield)

Key data:

  • Reaction temp: 110°C

  • Catalyst: p-TsOH (5 mol%)

  • Purification: column chromatography (SiO₂, EtOAc/hexane)

b. Thiazolo[5,4-d]pyrimidine derivatives
Cyclization with thiourea produces fused heterocycles with antimicrobial activity :

text
Thiazole + Thiourea → Thiazolopyrimidine (Δ, 8h)

Biological results:

CompoundMIC vs S. aureus (μg/mL)
Parent>128
Thiazolopyrimidine8.2 ± 0.3

Stability Profile

Critical degradation pathways under stress conditions:

ConditionTimeMajor Degradant% Formation
0.1N HCl, 70°C24hThiazole-5-carboxylic acid12 ± 2
3% H₂O₂, RT6hSulfoxide derivative28 ± 3
Light (1.2 Mlux)7dNone detected<0.1

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders

The compound has been investigated for its role in modulating neurotransmitter systems, particularly within the central nervous system. Its structural similarity to other amino acids suggests it may interact with glutamate receptors, which are crucial for excitatory neurotransmission. Research indicates that it could influence synaptic plasticity and cognitive functions, making it a potential lead compound for drug development targeting neurological disorders such as Alzheimer's disease and schizophrenia.

1.2 Muscarinic Acetylcholine Receptors

Research has highlighted the compound's potential as a positive allosteric modulator for the muscarinic acetylcholine receptor subtype M3 (mAChR). A structure-activity relationship (SAR) study found that derivatives of thiazole compounds could enhance receptor activity, suggesting that 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide might similarly exhibit beneficial pharmacological effects on smooth muscle tissues . This opens avenues for developing treatments for conditions related to smooth muscle function.

Agricultural Chemistry

2.1 Antimicrobial Properties

The compound exhibits antimicrobial properties that could be harnessed in agricultural settings as a biopesticide or fungicide. Its effectiveness against various pathogens positions it as a candidate for sustainable agricultural practices aimed at reducing chemical pesticide use.

Case Studies and Research Findings

Study Focus Findings
Study on M3 mAChR ModulationInvestigated the pharmacological effects on isolated rat bladder tissueDemonstrated significant enhancement of muscle contraction upon administration of the compound .
Neurotransmitter ModulationExplored interactions with glutamate receptorsSuggests potential roles in cognitive function and synaptic plasticity modulation.
Agricultural ApplicationEvaluated antimicrobial efficacyShowed promise as a biopesticide due to effective pathogen control.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: The presence of electron-withdrawing groups (e.g., nitro in ) or bulky aryl groups (e.g., 3-chlorophenyl in ) increases molecular weight and alters solubility. The amino group in the target compound improves hydrophilicity compared to acetyl or nitro substituents .
  • Ring Systems : Replacing the thiazole with oxadiazole (as in PCC0208018) modifies electronic properties and bioavailability .

Biological Activity

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide, a compound characterized by its thiazole ring and propanamide backbone, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3OSC_6H_9N_3OS. The presence of the thiazole moiety contributes to its unique chemical properties, which facilitate interactions with various biological targets. The structural features can be summarized as follows:

Feature Description
Backbone Propanamide
Functional Groups Amino group, Thiazole ring
Molecular Weight 171.22 g/mol
Solubility Soluble in polar solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

Pathogen MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

In vitro studies have demonstrated that the compound possesses neuroprotective effects against oxidative stress-induced damage in neuronal cell lines (e.g., PC12 cells). The compound exhibited a protective effect comparable to established neuroprotective agents such as ferulic acid .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest its ability to inhibit tumor growth. Notably, similar thiazole derivatives have shown significant antiproliferative activity .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural configuration allows for binding to various receptors, modulating their activity.
  • Metal Chelation : Studies indicate that thiazole derivatives can exhibit metal chelation properties, which can influence their biological efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives, including this compound:

  • Perry Disease Research : Investigations into neurodegenerative diseases have noted that compounds similar to this one may inhibit MAO-B activity, suggesting a role in neuroprotection .
  • Anticholinesterase Activity : Compounds derived from thiazoles have been studied for their dual cholinesterase inhibition capabilities, indicating potential applications in treating Alzheimer's disease .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide, and how can reaction conditions be systematically refined?

A multi-step synthesis involving condensation, reduction, and cyclization is typical for thiazole-containing analogs. For example, Scheme 1 () outlines a protocol using ethanol reflux (80–88% yield) followed by NaBH3CN reduction (85–90% yield). Systematic refinement employs Design of Experiments (DOE) to test variables like solvent polarity, temperature, and catalyst loading. Computational screening (e.g., quantum chemical calculations from ICReDD in ) can predict optimal conditions by simulating reaction pathways and transition states. Experimental validation via HPLC or NMR ensures reproducibility .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection.
  • NMR Spectroscopy : Confirm structure via 1H/13C NMR, comparing experimental shifts to DFT-predicted values (e.g., B3LYP/SDD methods in for bond angles and dihedrals).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing computational models with experimental data minimizes misassignment risks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Adhere to safety codes from :

  • P210 : Avoid heat/open flames.
  • P301+P310 : Immediate medical attention if ingested.
  • P402+P404 : Store in dry, airtight containers. Use PPE (gloves, goggles) and conduct reactions in fume hoods. Regular risk assessments and waste disposal per manufacturer guidelines are mandatory .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of electronic properties and reactivity?

DFT calculations (e.g., B3LYP/SDD in ) predict electron density maps, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, bond angles (e.g., C1-C2-C3 = 121.43°) and dihedrals inform steric effects. Validate with spectroscopic data (UV-Vis for electronic transitions) and electrochemical methods (cyclic voltammetry for redox behavior). Software like Gaussian or ORCA enables iterative refinement of computational models .

Q. What strategies resolve contradictions in bioactivity or physicochemical data across studies?

  • Meta-analysis : Standardize protocols (e.g., solvent polarity, temperature) to reduce variability.
  • Orthogonal Validation : Reproduce results using alternative methods (e.g., surface plasmon resonance vs. fluorescence assays for binding affinity).
  • Theoretical Alignment : Apply frameworks from to harmonize experimental design with theoretical assumptions. For example, reconcile conflicting solubility data by controlling crystallinity via X-ray diffraction (XRPD) .

Q. How can AI-driven tools optimize reaction scalability and reactor design?

Integrate CRDC’s RDF2050112 guidelines () with COMSOL Multiphysics ( ) to model:

  • Kinetic Parameters : Rate constants and activation energies.
  • Mass/Heat Transfer : Simulate continuous-flow reactors for improved mixing and thermal regulation. Pilot-scale trials should validate computational predictions, adjusting residence times and catalyst beds iteratively. AI platforms like ICReDD () enable real-time feedback loops between simulation and experimentation .

Q. What methodologies enable efficient separation and purification of synthetic intermediates?

Leverage membrane technologies (, RDF2050104) such as:

  • Nanofiltration : Remove low-MW impurities.
  • Crystallization : Optimize solvent-antisolvent ratios via phase diagrams. Chromatographic techniques (e.g., flash chromatography with silica gel) can isolate isomers, guided by TLC monitoring. Purity assessments require dual detection (e.g., UV and ELSD for non-chromophoric compounds) .

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